Cas no 1600527-39-6 (potassium trifluoro2-(4-fluorophenyl)ethylboranuide)
potassium trifluoro2-(4-fluorophenyl)ethylboranuide Chemical and Physical Properties
Names and Identifiers
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- potassium trifluoro[2-(4-fluorophenyl)ethyl]boranuide
- 1600527-39-6
- EN300-8684205
- potassium trifluoro2-(4-fluorophenyl)ethylboranuide
-
- MDL: MFCD09993341
- Inchi: 1S/C8H8BF4.K/c10-8-3-1-7(2-4-8)5-6-9(11,12)13;/h1-4H,5-6H2;/q-1;+1
- InChI Key: VVDALFTWPQQSID-UHFFFAOYSA-N
- SMILES: [K+].F[B-](CCC1C=CC(=CC=1)F)(F)F
Computed Properties
- Exact Mass: 230.0292246g/mol
- Monoisotopic Mass: 230.0292246g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 154
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
potassium trifluoro2-(4-fluorophenyl)ethylboranuide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8684205-0.05g |
potassium trifluoro[2-(4-fluorophenyl)ethyl]boranuide |
1600527-39-6 | 95.0% | 0.05g |
$876.0 | 2025-02-21 | |
| Enamine | EN300-8684205-0.1g |
potassium trifluoro[2-(4-fluorophenyl)ethyl]boranuide |
1600527-39-6 | 95.0% | 0.1g |
$917.0 | 2025-02-21 | |
| Enamine | EN300-8684205-0.25g |
potassium trifluoro[2-(4-fluorophenyl)ethyl]boranuide |
1600527-39-6 | 95.0% | 0.25g |
$959.0 | 2025-02-21 | |
| Enamine | EN300-8684205-0.5g |
potassium trifluoro[2-(4-fluorophenyl)ethyl]boranuide |
1600527-39-6 | 95.0% | 0.5g |
$1001.0 | 2025-02-21 | |
| Enamine | EN300-8684205-1.0g |
potassium trifluoro[2-(4-fluorophenyl)ethyl]boranuide |
1600527-39-6 | 95.0% | 1.0g |
$1043.0 | 2025-02-21 | |
| Enamine | EN300-8684205-2.5g |
potassium trifluoro[2-(4-fluorophenyl)ethyl]boranuide |
1600527-39-6 | 95.0% | 2.5g |
$2043.0 | 2025-02-21 | |
| Enamine | EN300-8684205-5.0g |
potassium trifluoro[2-(4-fluorophenyl)ethyl]boranuide |
1600527-39-6 | 95.0% | 5.0g |
$3023.0 | 2025-02-21 | |
| Enamine | EN300-8684205-10.0g |
potassium trifluoro[2-(4-fluorophenyl)ethyl]boranuide |
1600527-39-6 | 95.0% | 10.0g |
$4483.0 | 2025-02-21 | |
| Enamine | EN300-8684205-1g |
potassium trifluoro[2-(4-fluorophenyl)ethyl]boranuide |
1600527-39-6 | 1g |
$1043.0 | 2023-09-02 | ||
| Enamine | EN300-8684205-5g |
potassium trifluoro[2-(4-fluorophenyl)ethyl]boranuide |
1600527-39-6 | 5g |
$3023.0 | 2023-09-02 |
potassium trifluoro2-(4-fluorophenyl)ethylboranuide Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on potassium trifluoro2-(4-fluorophenyl)ethylboranuide
Introduction to Potassium Trifluoro(2-(4-fluorophenyl)ethyl)borinate (CAS No. 1600527-39-6)
Potassium trifluoro(2-(4-fluorophenyl)ethyl)borinate, identified by the CAS number 1600527-39-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This borinate derivative is characterized by its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules. The compound's molecular structure incorporates a trifluoromethyl group and a fluorophenyl moiety, elements that are known to enhance the metabolic stability and binding affinity of drug candidates.
The trifluoro(2-(4-fluorophenyl)ethyl)borinate plays a pivotal role in modern medicinal chemistry due to its ability to facilitate the introduction of fluorine atoms into complex molecular frameworks. Fluorine substitution is a widely employed strategy in drug design, as it can modulate pharmacokinetic properties, improve lipophilicity, and increase resistance to enzymatic degradation. The potassium salt form of this borinate ensures better solubility and reactivity, making it an ideal candidate for various synthetic protocols.
In recent years, there has been a surge in research focused on boron-containing compounds due to their potential therapeutic applications. Boronate esters, in particular, have shown promise in the development of antiviral and anticancer agents. The potassium trifluoro(2-(4-fluorophenyl)ethyl)borinate is no exception and has been explored in several preclinical studies as a precursor for novel therapeutic entities. Its boronic acid functionality allows for facile coupling with diols via Suzuki-Miyaura cross-coupling reactions, a cornerstone technique in organic synthesis that enables the construction of complex carbon-carbon bonds.
The incorporation of the 4-fluorophenyl group into the molecular structure of this compound adds an extra layer of functional diversity. The fluorine atom at this position can influence electronic properties, thereby affecting the compound's interactions with biological targets. This feature makes it particularly interesting for designing molecules with tailored pharmacological profiles. Additionally, the trifluoromethyl group contributes to metabolic stability by resisting oxidative degradation, a common issue faced by many drug candidates.
Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies have demonstrated that the trifluoro(2-(4-fluorophenyl)ethyl)borinate can effectively interact with specific amino acid residues in protein targets, suggesting its potential as a scaffold for enzyme inhibition. Such insights are crucial for rational drug design, allowing researchers to optimize lead compounds before moving into costly and time-consuming experimental phases.
The pharmaceutical industry has also shown interest in this compound due to its potential applications in targeted therapy. By leveraging its structural features, researchers aim to develop drugs that exhibit high selectivity for disease-causing pathways while minimizing side effects. The ability to fine-tune molecular properties through strategic functionalization makes compounds like potassium trifluoro(2-(4-fluorophenyl)ethyl)borinate invaluable tools in this endeavor.
In conclusion, potassium trifluoro(2-(4-fluorophenyl)ethyl)borinate (CAS No. 1600527-39-6) represents a promising candidate in the realm of medicinal chemistry. Its unique structural attributes and reactivity profile position it as a key intermediate in the synthesis of innovative therapeutic agents. As research continues to uncover new applications for boron-containing compounds, this particular derivative is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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